2-{(2E)-2-[(1-propyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole
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Overview
Description
1-PROPYL-1H-1,3-BENZIMIDAZOLE-2-CARBALDEHYDE 2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-PROPYL-1H-1,3-BENZIMIDAZOLE-2-CARBALDEHYDE 2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE typically involves the following steps:
Formation of 1-PROPYL-1H-1,3-BENZIMIDAZOLE-2-CARBALDEHYDE: This can be achieved by reacting 1-propyl-1H-benzimidazole with an appropriate aldehyde under acidic conditions.
Synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE: This involves the reaction of 1,3-benzothiazole-2-amine with hydrazine hydrate.
Condensation Reaction: The final step is the condensation of 1-PROPYL-1H-1,3-BENZIMIDAZOLE-2-CARBALDEHYDE with 2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE under reflux conditions in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
1-PROPYL-1H-1,3-BENZIMIDAZOLE-2-CARBALDEHYDE 2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or benzothiazole rings are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-PROPYL-1H-1,3-BENZIMIDAZOLE-2-CARBALDEHYDE 2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiparasitic activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-PROPYL-1H-1,3-BENZIMIDAZOLE-2-CARBALDEHYDE 2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The specific pathways involved depend on the biological target and the context of its use.
Comparison with Similar Compounds
1-PROPYL-1H-1,3-BENZIMIDAZOLE-2-CARBALDEHYDE 2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE can be compared with other similar compounds, such as:
1H-Benzimidazole-2-carbaldehyde derivatives: These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their biological activities.
Benzothiazole derivatives: These compounds contain the benzothiazole ring and exhibit similar antimicrobial and antifungal properties.
Hydrazone derivatives: These compounds have the hydrazone linkage and are known for their diverse biological activities, including anticancer and antiviral properties.
The uniqueness of 1-PROPYL-1H-1,3-BENZIMIDAZOLE-2-CARBALDEHYDE 2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE lies in its combined structural features, which contribute to its specific chemical and biological properties.
Properties
Molecular Formula |
C18H17N5S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-(1-propylbenzimidazol-2-yl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C18H17N5S/c1-2-11-23-15-9-5-3-7-13(15)20-17(23)12-19-22-18-21-14-8-4-6-10-16(14)24-18/h3-10,12H,2,11H2,1H3,(H,21,22)/b19-12+ |
InChI Key |
UWJDUHIMJUWDFH-XDHOZWIPSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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